molecular formula C6H10O2S B020542 1-(Mercaptomethyl)cyclopropaneacetic Acid CAS No. 162515-68-6

1-(Mercaptomethyl)cyclopropaneacetic Acid

Cat. No. B020542
M. Wt: 146.21 g/mol
InChI Key: VFAXPOVKNPTBTM-UHFFFAOYSA-N
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Patent
US07271268B1

Procedure details

A 5 L 4-neck round bottle flask was equipped with mechanical stirrer, a thermometer, a condenser, a nitrogen inlet and an additional funnel. Prepare 47% of sodium hydroxide solution from 855 g of sodium hydroxide was dissolved in 972 mL of water. Charge 1800 g of [1-(mercaptomethyl)cyclopropyl]acetate, 1540 mL of methanol to the reaction flask. 1540 g of 47% sodium hydroxide aqueous solution was slowly added to the reaction mixture. After the addition, the reaction mixture was heated to 70˜80° C. and was aged for a period of about 2 hours until completion of reaction as check by TLC (mobile phase: EA/hx=1/2(V/V)). When the reaction was complete, the temperature was lowered below 40° C. The resulting resolution was acidified to pH=3.0˜4.0 with about 1800 mL of 32% HCl aqueous solution. After the reaction mixture was filtered, 2700 g of ethylacetate was added to the filtrate with vigorous stirring over 30 min. The layers were separated; cake and 1000 g of water were added to the aqueous layer and back extracted with 2700 g of ethylacetate. Combined the organic layers and concentrated by rotatory evaporator. Temperature was controlled at 3018 40° C. and pressure was controlled below 100 torr. Distillation was continued to collect about 4000˜5000 mL of distillate. 2000 mL of heptanes was added and the distillation was continued to collect about 1000˜2000 mL at 30˜40° C./<100 torr. After the addition of 2100 g of heptanes, the reaction mixture was cooled to at 10° C. for about 4˜5 hours. A large amount of white solid was obtained by filtration. Cake was washed with 1000 g of heptanes. 1468 g of pure [1-(mercaptomethyl)cyclopropyl]acetic acid was obtained by vacuum dried. (purity by GC: >99%, m.p.=42˜45° C.), H1-NMR(CDCl3): 0.55 ppm (CH2, t), 0.58 ppm (CH2,t), 1.34 ppm (SH, t), 2.50 ppm (CH2, s), 2.60 ppm (CH2, d)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
855 g
Type
reactant
Reaction Step One
Name
[1-(mercaptomethyl)cyclopropyl]acetate
Quantity
1800 g
Type
reactant
Reaction Step Two
Quantity
1540 mL
Type
reactant
Reaction Step Two
Quantity
1540 g
Type
reactant
Reaction Step Three
Name
Quantity
1800 mL
Type
reactant
Reaction Step Four
Name
Quantity
972 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[SH:3][CH2:4][C:5]1([CH2:8][C:9]([O-:11])=[O:10])[CH2:7][CH2:6]1.CO.Cl>O.CC(=O)OCC>[SH:3][CH2:4][C:5]1([CH2:8][C:9]([OH:11])=[O:10])[CH2:7][CH2:6]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
855 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
[1-(mercaptomethyl)cyclopropyl]acetate
Quantity
1800 g
Type
reactant
Smiles
SCC1(CC1)CC(=O)[O-]
Name
Quantity
1540 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
1540 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1800 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
972 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring over 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 L 4-neck round bottle flask was equipped with mechanical stirrer
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 70˜80° C.
CUSTOM
Type
CUSTOM
Details
was lowered below 40° C
FILTRATION
Type
FILTRATION
Details
After the reaction mixture was filtered
ADDITION
Type
ADDITION
Details
2700 g of ethylacetate was added to the filtrate
CUSTOM
Type
CUSTOM
Details
The layers were separated
ADDITION
Type
ADDITION
Details
cake and 1000 g of water were added to the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
back extracted with 2700 g of ethylacetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotatory evaporator
CUSTOM
Type
CUSTOM
Details
was controlled at 3018 40° C. and pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation
DISTILLATION
Type
DISTILLATION
Details
to collect about 4000˜5000 mL of distillate
ADDITION
Type
ADDITION
Details
2000 mL of heptanes was added
DISTILLATION
Type
DISTILLATION
Details
the distillation
CUSTOM
Type
CUSTOM
Details
to collect about 1000˜2000 mL at 30˜40° C./<100 torr
ADDITION
Type
ADDITION
Details
After the addition of 2100 g of heptanes
CUSTOM
Type
CUSTOM
Details
A large amount of white solid was obtained by filtration
WASH
Type
WASH
Details
Cake was washed with 1000 g of heptanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
SCC1(CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1468 g
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.